molecular formula C13H16O4S B1359365 5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone CAS No. 898772-66-2

5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone

Cat. No. B1359365
M. Wt: 268.33 g/mol
InChI Key: CXRDHTFBBCXYTM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a 1,3-dioxolane ring, a thiophene ring, and a ketone group . 1,3-Dioxolanes are cyclic acetals that can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol . Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . The ketone group is a functional group characterized by the carbonyl group (C=O), where the carbon atom is double-bonded to an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The 1,3-dioxolane ring would provide a cyclic structure, the thiophene ring would introduce a heterocyclic component, and the ketone group would introduce polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the 1,3-dioxolane and thiophene rings, the ketone group, and the overall size and shape of the molecule .

Scientific Research Applications

  • Catalysis and Synthesis :

    • Zeolites such as Y, US-Y, and ZSM-5 have been used as catalysts for synthesizing 1,3-dioxolanes from styrene oxide and aliphatic ketones. This process is influenced by diffusion factors and acidity (Zatorski & Wierzchowski, 1991).
    • Heterogeneously catalyzed condensations of glycerol with benzaldehyde, formaldehyde, and acetone lead to mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, which are potential platform chemicals (Deutsch, Martin, & Lieske, 2007).
  • Organic Synthesis and Chemistry :

    • The synthesis of a series of 1,3-dioxolanes by adding ketones to epoxides using [Cp*Ir(NCMe)3]2+ as a catalyst has been demonstrated. These reactions proceed at ambient temperature with good yields (Adams, Barnard, & Brosius, 1999).
    • Molecular modeling and antioxidant evaluation of new di-2-thienyl ketones, which are derivatives of 5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone, have been explored. These derivatives display significant antioxidant activities (Althagafi, 2022).
  • Applications in Material Science :

properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]hexane-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4S/c1-9(14)3-2-4-10(15)11-5-6-12(18-11)13-16-7-8-17-13/h5-6,13H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRDHTFBBCXYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641901
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]hexane-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone

CAS RN

898772-66-2
Record name 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1,5-hexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]hexane-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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